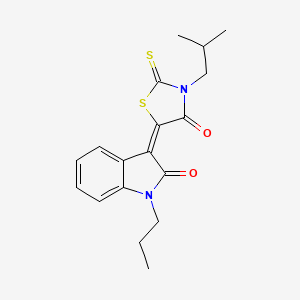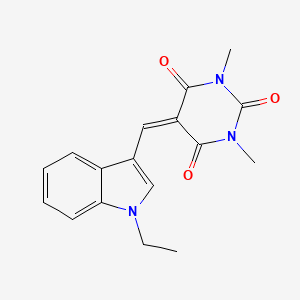![molecular formula C20H21ClN2O4S B11632564 Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-2-[(cyclopropylcarbonyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B11632564.png)
Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-2-[(cyclopropylcarbonyl)amino]-4-methylthiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-2-[(cyclopropylcarbonyl)amino]-4-methylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. This compound is characterized by its unique structure, which includes a thiophene ring substituted with various functional groups, including a chloro-substituted phenyl group, a cyclopropylcarbonyl group, and an ethyl ester group. The presence of these diverse functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-2-[(cyclopropylcarbonyl)amino]-4-methylthiophene-3-carboxylate typically involves multiple steps, each requiring specific reagents and conditions. A common synthetic route may include the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Chloro-Substituted Phenyl Group: This step involves the reaction of the thiophene ring with a chloro-substituted phenyl isocyanate under controlled conditions to form the carbamoyl derivative.
Addition of the Cyclopropylcarbonyl Group: The cyclopropylcarbonyl group can be introduced through an acylation reaction using cyclopropylcarbonyl chloride in the presence of a suitable base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-2-[(cyclopropylcarbonyl)amino]-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro group.
Aplicaciones Científicas De Investigación
Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-2-[(cyclopropylcarbonyl)amino]-4-methylthiophene-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-2-[(cyclopropylcarbonyl)amino]-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparación Con Compuestos Similares
Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-2-[(cyclopropylcarbonyl)amino]-4-methylthiophene-3-carboxylate can be compared with other similar compounds, such as:
This compound: Similar structure but with different substituents.
This compound: Similar structure but with different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C20H21ClN2O4S |
|---|---|
Peso molecular |
420.9 g/mol |
Nombre IUPAC |
ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-2-(cyclopropanecarbonylamino)-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C20H21ClN2O4S/c1-4-27-20(26)15-11(3)16(28-19(15)23-17(24)12-8-9-12)18(25)22-14-7-5-6-13(21)10(14)2/h5-7,12H,4,8-9H2,1-3H3,(H,22,25)(H,23,24) |
Clave InChI |
GVKJYZSMHGFLMU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C(=CC=C2)Cl)C)NC(=O)C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4E)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-5-(4-methylphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11632491.png)
![(5E)-5-[4-(dimethylamino)benzylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B11632494.png)
![1-[(4-Chloro-2-methylphenyl)azamethylene]-8-ethoxy-4,4-dimethyl-4,5-dihydro-1, 2-dithioleno[5,4-c]quinoline](/img/structure/B11632502.png)
![N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B11632505.png)
![3-Phenyl-6-[(3-phenyl-2,1-benzoxazol-6-yl)oxy]-2,1-benzoxazole](/img/structure/B11632506.png)
![3-chloro-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methylbenzamide](/img/structure/B11632507.png)

![3-hexyl-4-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one](/img/structure/B11632525.png)
![ethyl 3-{4-[bis(acetyloxy)methyl]-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl}benzoate](/img/structure/B11632538.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11632543.png)


![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B11632550.png)
![4-benzyl-1-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B11632553.png)
